6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

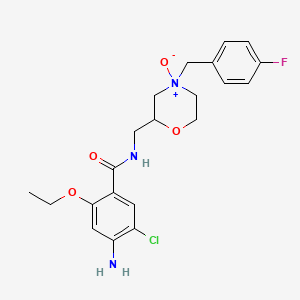

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is a chemical compound with the molecular formula C11H11FO2 . It is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .

Synthesis Analysis

The synthesis of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 can be achieved from 2H-1-Benzopyran-2-methanol, α- (chloromethyl)-6-fluoro-3,4-dihydro . The synthesis process has been optimized to achieve high yields and good separation of diastereomers .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring with a fluoro group at the 6th position and an oxiranyl group at the 2nd position . The molecular weight is 194.2 g/mol .Chemical Reactions Analysis

This compound is reactive and can form various derivatives with significant antimicrobial activities. For instance, the synthesis of urea/thiourea derivatives indicated that the chemical reactivity of this compound allows for the creation of compounds with significant biological activities.Physical And Chemical Properties Analysis

The physical properties of this compound include a boiling point of 292 °C, a density of 1.299, and a flash point of 138 °C . It is slightly soluble in chloroform and methanol . The chemical properties include its reactivity with various nucleophiles and electrophiles.Scientific Research Applications

Synthesis and Intermediate Roles

- Synthesis of Nebivolol Intermediates: 6-Fluro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a derivative of the compound, is a key intermediate in synthesizing Nebivolol, an antihypertensive agent. The synthesis process includes esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, with an overall yield of 27% (Chen Xin-zhi, 2007).

- Precursor Synthesis for (S,R,R,R)-NE: A variant, 1-[6-Fluoro-2S]-3H,4H-dihydro-2H-2-chromenyl]-(1R)-1,2-ethanediol, serves as a convenient precursor for (S,R,R,R)-NE, a compound with significant pharmacological potential (A. Yu et al., 2005).

Pharmaceutical Applications

- Fidarestat Intermediate Synthesis: The compound acts as a key intermediate for fidarestat, an aldose reductase inhibitor used orally. Enzymatic production processes for this compound involve Novozym 435 as a catalyst (Wei Dongzhi, 2008).

- Aldose Reductase Inhibitory Activity: Certain derivatives synthesized from the compound show significant in vitro and in vivo aldose reductase inhibitory activity. This is particularly important for treatments addressing diabetic complications (T. Yamaguchi et al., 1994).

Antimicrobial Applications

- Antimicrobial Activities: Derivatives such as urea/thiourea have been synthesized and demonstrated moderate to excellent antimicrobial activities against various bacterial and fungal strains (M. Mannam et al., 2020).

Other Applications

- Solid-Phase Synthesis Utilization: The compound has been used in the solid-phase synthesis of various bioactive compounds, indicating its versatility in drug development (Aimin Song et al., 2004).

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is the beta-1 receptor . This receptor is a type of adrenergic receptor that plays a crucial role in the regulation of heart function.

Mode of Action

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 acts as a selective beta-1 receptor blocker . By blocking these receptors, it inhibits the action of catecholamines such as adrenaline and noradrenaline, which are hormones that stimulate the heart. This results in a decrease in heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The compound’s action on the beta-1 receptors affects the adrenergic signaling pathway . This pathway plays a key role in the body’s response to stress, including the regulation of heart rate and blood pressure. By blocking the beta-1 receptors, the compound disrupts this pathway, leading to a decrease in heart rate and blood pressure .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body and could have good bioavailability.

Result of Action

The molecular and cellular effects of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2’s action include a decrease in heart rate and blood pressure . This can be beneficial in the treatment of conditions such as high blood pressure and heart disease .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Biochemical Analysis

Biochemical Properties

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) has been shown to bind to certain protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) can influence the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) exerts its effects through specific binding interactions with biomolecules. The oxirane ring in its structure allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the fluorine atom enhances the compound’s binding affinity to certain receptors, facilitating its role in signal transduction. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, it can undergo degradation in the presence of certain enzymes or under specific environmental conditions. Long-term exposure to 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) has been associated with sustained changes in cellular metabolism and gene expression .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) involves the use of a series of reactions to form the final product. The key steps in the synthesis include the preparation of the starting materials, the formation of the oxirane ring, and the introduction of the fluoro group.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "3-bromo-4,5-dihydro-2H-1-benzopyran", "fluorine gas" ], "Reaction": [ "Step 1: Condensation - 2-hydroxybenzaldehyde is condensed with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dihydro-2H-1-benzopyran-2-one.", "Step 2: Bromination - 3,4-dihydro-2H-1-benzopyran-2-one is brominated using bromine to form 3-bromo-4,5-dihydro-2H-1-benzopyran.", "Step 3: Epoxidation - 3-bromo-4,5-dihydro-2H-1-benzopyran is treated with m-chloroperbenzoic acid to form 6-bromo-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran.", "Step 4: Fluorination - 6-bromo-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran is treated with fluorine gas in the presence of a catalyst to form 6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)." ] } | |

CAS RN |

1246820-42-7 |

Molecular Formula |

C11H11FO2 |

Molecular Weight |

196.218 |

IUPAC Name |

2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/i6D2 |

InChI Key |

GVZDIJGBXSDSEP-NCYHJHSESA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

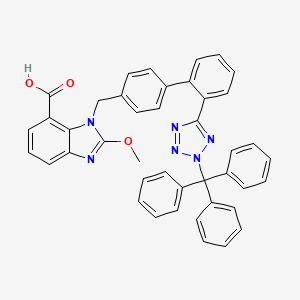

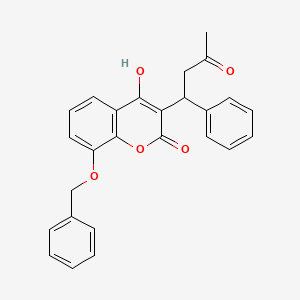

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)